molecular formula C3H5F3 B1626598 1,2,2-Trifluoropropane CAS No. 811-94-9

1,2,2-Trifluoropropane

Cat. No.: B1626598
CAS No.: 811-94-9
M. Wt: 98.07 g/mol
InChI Key: DONSGGANNRCHDL-UHFFFAOYSA-N
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Description

1,2,2-Trifluoropropane is an organic compound with the molecular formula C3H5F3 It is a fluorinated hydrocarbon, characterized by the presence of three fluorine atoms attached to the second carbon of a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Trifluoropropane can be synthesized through the fluorination of halogenated propanes. One common method involves the reaction of 1,2-dichloropropane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction typically occurs under high temperature and pressure conditions to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors where the reactants are introduced and reacted in a controlled environment. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where one of the fluorine atoms is replaced by another nucleophile.

    Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction Reactions: It can be reduced to form less fluorinated hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products:

    Substitution: Formation of compounds like 1,2-difluoropropane.

    Oxidation: Formation of 1,2,2-trifluoropropanol or trifluoroacetic acid.

    Reduction: Formation of 1,2-difluoropropane or 1-fluoropropane.

Scientific Research Applications

1,2,2-Trifluoropropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,2,2-trifluoropropane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms significantly alters the electronic properties of the molecule, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic processes in industrial settings.

Comparison with Similar Compounds

  • 1,1,1-Trifluoropropane
  • 1,1,2-Trifluoropropane
  • 1,2,3-Trifluoropropane

Comparison: 1,2,2-Trifluoropropane is unique due to the specific positioning of the fluorine atoms on the second carbon. This positioning influences its reactivity and physical properties compared to other trifluoropropane isomers. For example, 1,1,1-trifluoropropane has all three fluorine atoms on the first carbon, resulting in different chemical behavior and applications.

Properties

IUPAC Name

1,2,2-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONSGGANNRCHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539225
Record name 1,2,2-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811-94-9
Record name 1,2,2-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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